molecular formula C16H24N2O B14797208 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B14797208
M. Wt: 260.37 g/mol
InChI Key: UVAPSFMVSQCWIL-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with a complex structure It contains a cyclopropyl group, a methyl group, and a 4-methylphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps. One common approach is to start with the appropriate cyclopropyl and methyl-substituted precursors. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired amide bond. For example, the reaction might involve the use of trifluoroacetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine product.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects. The pathways involved may include modulation of biochemical processes or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research settings where specific interactions are desired.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-6-4-12(3)5-7-13/h4-7,11,14-15H,8-10,17H2,1-3H3

InChI Key

UVAPSFMVSQCWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N

Origin of Product

United States

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